molecular formula C8H4FNO4 B572538 6-Fluoro-4-nitroisobenzofuran-1(3H)-one CAS No. 1207453-90-4

6-Fluoro-4-nitroisobenzofuran-1(3H)-one

Numéro de catalogue B572538
Numéro CAS: 1207453-90-4
Poids moléculaire: 197.121
Clé InChI: JBLFHMWQMPVDDL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“6-Fluoro-4-nitroisobenzofuran-1(3H)-one” is a chemical compound that falls under the category of Organic Intermediates and Pharmaceutical Intermediates . It is often used in Pharma, Industry, Agricultural, and chemical research .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it is used in various fields including Pharma, Industry, Agricultural, and chemical research .


Physical And Chemical Properties Analysis

The boiling point of “this compound” is 414.93 °C at 760 mmHg, and it has a refractive index of 1.606 . Its flash point is 204.742 °C .

Applications De Recherche Scientifique

  • Photophysical and Theoretical Study : A study investigated the interaction of a nitrobenzoxadiazole derivative with metal ions, demonstrating its potential in understanding the molecular origin of fluorophore–metal interactions, which could be relevant to the study of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one (Das, Patra, Jose, & Sarkar, 2012).

  • Antifungal Activity : A paper highlighted the synthesis and antifungal activity of novel S-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, which shows the potential of such compounds, including this compound, in antifungal applications (Xu et al., 2007).

  • Antitumor Evaluation : The synthesis and antitumor evaluation of derivatives of 6-amino-2-phenylbenzothiazoles, which include similar compounds, provide insights into their potential application in cancer research (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006).

  • Solid-Phase Synthesis Approach : A study described a solid-phase approach to synthesizing fluorobenzimidazoles and fluoro-2-hydroxyquinoxalines, which might be related to the synthesis methods of this compound (Ji, Pan, & Wei, 2004).

  • Inhibitor of Multidrug-Resistant Bacteria : Another compound, 4-nitroisobenzofuran-1(3H)-one, was identified as an exclusive S. aureus inhibitor, which suggests that similar compounds like this compound may have applications in combatting antimicrobial resistance (Rawat et al., 2022).

Propriétés

IUPAC Name

6-fluoro-4-nitro-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO4/c9-4-1-5-6(3-14-8(5)11)7(2-4)10(12)13/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLFHMWQMPVDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2[N+](=O)[O-])F)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40727007
Record name 6-Fluoro-4-nitro-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1207453-90-4
Record name 6-Fluoro-4-nitro-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 5-fluoro-2-methyl-3-nitrobenzoate (28 g, 130.5 mmol), NBS (27.8 g, 156.6 mmol) and BPO (3.13 g, 13.1 mmol) in CCl4 (400 mL) was heated to reflux overnight. TLC (petroleum ether/EtOAc=15:1) showed the starting material was consumed completely. Water (200 mL) was added and CCl4 was removed under reduced pressure. The residue was extracted with DCM (200 mL×3). The combined organic layers were washed with brine, dried over Na2SO4, concentrated to give crude methyl 2-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzoate (36 g, yield 94%) as a brown oil. A mixture of methyl 2-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzoate (36 g, 123 mmol) in 1,4-dioxane (250 mL) and water (62.5 mL) was heated to reflux for 4 days. TLC (petroleum ether/EtOAc=15:1) showed the starting material was consumed completely. Dioxane was removed under reduced pressure. The residue was extracted with EtOAc (300 mL×4). The combined organic layers were washed with brine, dried over Na2SO4, concentrated to give crude product. The crude product was purified by gel chromatography (petroleum ether to petroleum ether/EtOAc=5:1) to give 6-fluoro-4-nitroisobenzofuran-1(3H)-one (19.2 g, yield 79%) as a white solid. 1H-NMR (400 MHz, CDCl3) δ (ppm): 5.74 (s, 2H), 7.97-7.98 (dd, 1H), 8.24-8.27 (dd, 1H); LC-MS (ESI) m/z: 198(M+1)+.
Name
methyl 2-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzoate
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
62.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.